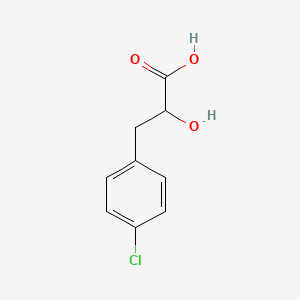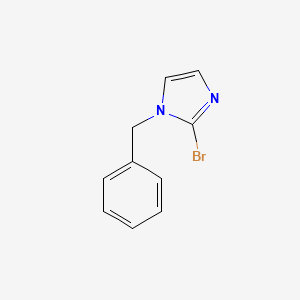![molecular formula C16H12ClN5O B3034881 4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 245039-35-4](/img/structure/B3034881.png)
4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline
説明
Synthesis Analysis
The compound is synthesized through an aromatic nucleophilic substitution reaction. Specifically, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine reacts with various amines and triazole-2-thiol to yield the desired product. The synthetic route involves careful selection of reagents and optimization of reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound features a triazoloquinoxaline core with an attached chlorobenzyl group. The presence of the triazolo ring system and the quinoxaline scaffold contributes to its potential biological activity. Additionally, the incorporation of a thioamide group enhances its bioactivity as an antiviral agent .
Chemical Reactions Analysis
The compound exhibits interesting chemical behavior. It has been tested for antiviral activity against Herpes simplex virus using an improved plaque-reduction assay. Compound 8b showed promising antiviral effects. Furthermore, in vitro antimicrobial screening demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Physical And Chemical Properties Analysis
科学的研究の応用
Potential as Antidepressant Agents
A study conducted by Sarges et al. (1990) explored a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which demonstrated potential as novel and rapid-acting antidepressant agents. This potential was indicated by the compounds' ability to reduce immobility in Porsolt's behavioral despair model in rats upon acute administration. Furthermore, these compounds showed selective binding to adenosine A1 and A2 receptors, which could be related to their antidepressant effects. Optimal activity was associated with specific substituent patterns in the quinoxaline structure (Sarges, R., Howard, H., Browne, R., Lebel, L., Seymour, P., & Koe, B., 1990).
Antimicrobial and Antifungal Properties
Badran, Abouzid, and Hussein (2003) synthesized several derivatives of fused triazolo and ditriazoloquinoxaline, including 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines. Some of these compounds were evaluated for antimicrobial and antifungal activities, where certain derivatives exhibited potent antibacterial activity compared to standard tetracycline (Badran, M., Abouzid, K., & Hussein, M., 2003).
Potential as Anticonvulsants
Wagle, Adhikari, and Kumari (2009) synthesized derivatives of 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styryl[1,2,4]triazolo[4,3-a]quinoxaline as potential anticonvulsants. Their findings suggested that certain synthesized compounds exhibited promising in vivo anticonvulsant activity, which indicates the potential of these quinoxaline derivatives in treating convulsive disorders (Wagle, S., Adhikari, A. V., & Kumari, N., 2009).
Synthesis and Structure-Activity Relationships
Catarzi, Colotta, Varano, and their team (2005) synthesized and tested a variety of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives at adenosine receptors. Their study provided insights into the structure-activity relationships of these compounds, which is crucial for understanding their potential as selective adenosine receptor antagonists (Catarzi, D., Colotta, V., Varano, F., et al., 2005).
特性
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O/c17-12-7-5-11(6-8-12)9-23-21-15-16-20-18-10-22(16)14-4-2-1-3-13(14)19-15/h1-8,10H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDSMRRKXZFXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)NOCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



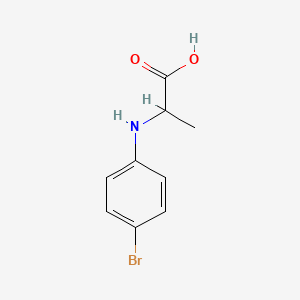
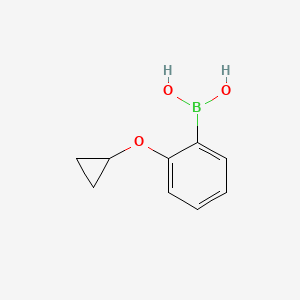
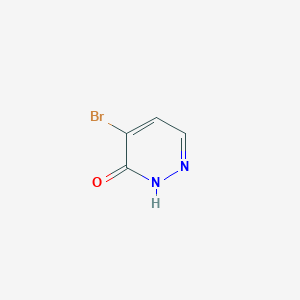
![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)
![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)
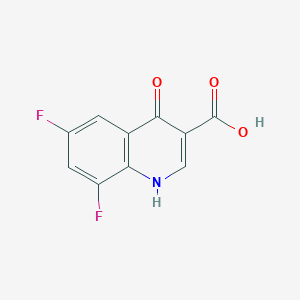
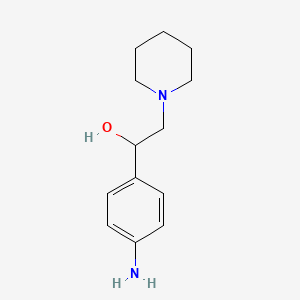
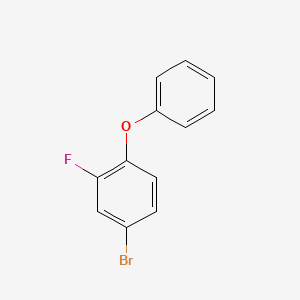
![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)
![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)

